4-Bromo-6-chloro-1H-indazol-3(2H)-one

Enzyme Inhibition Antimicrobial Defense Indazole SAR

4-Bromo-6-chloro-1H-indazol-3(2H)-one (CAS 887568-37-8) is a heterocyclic indazolone scaffold featuring a unique dual-halogen substitution pattern with bromine at the 4-position and chlorine at the 6-position. This compound, with a molecular formula of C7H4BrClN2O and a molecular weight of 247.48 g/mol, belongs to the privileged indazole class extensively used in kinase inhibitor and anti-inflammatory drug discovery.

Molecular Formula C7H4BrClN2O
Molecular Weight 247.47 g/mol
CAS No. 887568-37-8
Cat. No. B3294890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-1H-indazol-3(2H)-one
CAS887568-37-8
Molecular FormulaC7H4BrClN2O
Molecular Weight247.47 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NNC2=O)Br)Cl
InChIInChI=1S/C7H4BrClN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12)
InChIKeyOSKVLQWEHUMHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloro-1H-indazol-3(2H)-one (CAS 887568-37-8): A Strategic Dihalogenated Indazolone Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-Bromo-6-chloro-1H-indazol-3(2H)-one (CAS 887568-37-8) is a heterocyclic indazolone scaffold featuring a unique dual-halogen substitution pattern with bromine at the 4-position and chlorine at the 6-position . This compound, with a molecular formula of C7H4BrClN2O and a molecular weight of 247.48 g/mol, belongs to the privileged indazole class extensively used in kinase inhibitor and anti-inflammatory drug discovery [1]. Its distinctive feature is the presence of the 3-oxo (carbonyl) group in combination with the two halogens, which fundamentally alters its hydrogen-bonding capacity, tautomeric equilibrium, and electronic properties compared to non-oxo indazole analogs . Commercially available at >95% purity, it serves as a versatile intermediate where the orthogonal reactivity of the C-Br and C-Cl bonds enables sequential, site-selective derivatization, a critical advantage over mono-halogenated or symmetrically substituted alternatives .

Why Generic Substitution Fails: The Irreplaceable Orthogonal Reactivity of 4-Bromo-6-chloro-1H-indazol-3(2H)-one


Attempting to replace 4-Bromo-6-chloro-1H-indazol-3(2H)-one with a generic indazolone or a mono-halogenated analog introduces critical synthetic and functional liabilities. The compound's core differentiator is the significant reactivity gap between its C4-Br and C6-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for programmed, sequential derivatization without the need for protecting groups, a capability that is lost with 4-bromo-1H-indazol-3(2H)-one (CAS 864845-15-8) or 6-chloro-1H-indazol-3(2H)-one, which each offer only a single synthetic handle . Furthermore, substituting it with the non-oxo analog, 4-bromo-6-chloro-1H-indazole (CAS 885519-03-9), forfeits the 3-oxo group, which is critical for tautomerism-dependent biological recognition (e.g., acting as a hydrogen bond acceptor/donor) and for further functionalization at that position [1]. Using a 4,6-dichloro or 4,6-dibromo analog eliminates the chemoselectivity essential for efficient library synthesis, forcing the user into lower-yielding, statistical mixtures . Therefore, the specific 4-Br/6-Cl substitution on the indazol-3-one core is not an arbitrary variation but a specifically designed feature for advanced, directional molecular construction.

Quantitative Evidence Guide: Head-to-Head Performance Data for 4-Bromo-6-chloro-1H-indazol-3(2H)-one Against Key Comparators


Enhanced Lactoperoxidase (LPO) Inhibitory Potency via Synergistic 4-Br/6-Cl Substitution

A systematic study on the inhibition of bovine milk lactoperoxidase (LPO) by a series of indazoles provides class-level inference for the advantage of our target compound's dual-halogen pattern. The study reports Ki values for mono-halogenated indazoles [1]. While the 4-bromo-6-chloro-indazolone was not directly tested, the data demonstrates that 4-substitution with bromine (4-Br-1H-indazole, Ki = 4.10 µM) is significantly more potent than 6-chloro substitution (6-Cl-1H-indazole, Ki = 252.78 µM). The combination of both substituents in our target compound is rationally expected to confer a synergistic or at least additive inhibitory effect, positioning it as a superior pharmacophore for LPO-targeted applications compared to any mono-substituted analog. This is a class-level inference based on established SAR for halogenated indazoles.

Enzyme Inhibition Antimicrobial Defense Indazole SAR

Superior Synthetic Utility: Programmable Chemoselectivity via C4-Br vs. C6-Cl Reactivity Gap

The differential reactivity of aromatic bromides versus chlorides in Pd(0)-catalyzed oxidative addition is a cornerstone of modern organic synthesis. For this compound, the C4-Br bond is substantially more reactive than the C6-Cl bond, enabling a high-yielding, sequential functionalization strategy without the need for protection/deprotection steps. While direct reaction rate data for this molecule is not published, representative kinetic data for analogous heteroaryl systems shows that the rate of oxidative addition for C-Br is 50–100 times faster than for C-Cl with Pd(PPh3)4 [1]. This chemoselectivity is obliterated in 4,6-dibromo or 4,6-dichloro analogs, which will give statistical mixtures upon attempted mono-functionalization, significantly reducing the yield of the desired product. The 4-bromo-6-chloro pattern is therefore a purposely designed 'programmable' scaffold.

Chemoselective Cross-Coupling Building Block Sequential Derivatization

Differential Metabolic Stability and Solubility Compared to Non-Oxo Indazole

The presence of the 3-oxo group significantly alters the physicochemical profile of the scaffold relative to the simple indazole analog, 4-bromo-6-chloro-1H-indazole (CAS 885519-03-9). Computational predictions using ACD/Labs Percepta show a key difference: the target indazolone has a predicted boiling point of 447.2±40.0 °C compared to 364.1±22.0 °C for the non-oxo analog, indicating stronger intermolecular hydrogen bonding . The density is also higher (2.0±0.1 vs 1.9±0.1 g/cm³). These differences translate to a lower calculated LogP, suggesting improved aqueous solubility and a potentially different metabolic clearance profile. The oxo group introduces a site for Phase II metabolism (glucuronidation) not available on the non-oxo analog, which can be a strategic advantage in fine-tuning pharmacokinetics.

ADME Properties Lipophilicity Metabolic Clearance

Patent Landscape: Core Intermediate in Kinase-Focused IP

A targeted analysis of patent literature reveals that 4-Bromo-6-chloro-1H-indazol-3(2H)-one and its direct derivatives are integral intermediates in the synthesis of potent kinase inhibitors. For instance, BindingDB entry BDBM294373 documents a highly optimized compound derived from this scaffold series exhibiting an IC50 of 30 nM against a specific kinase target, with related analogs showing IC50s of 36 nM and 130 nM [1]. This demonstrates that the core scaffold is not merely a theoretical building block but has been successfully elaborated into low-nanomolar bioactive compounds. This stands in contrast to the non-oxo 4-bromo-6-chloro-1H-indazole, for which such low-nanomolar inhibitory data in the kinase space is not prominent in the public domain. The patent record (e.g., US9586959) establishing the 3-oxo-indazole as a kinase hinge-binding motif provides strong precedence for its selection over the simple indazole.

Kinase Inhibitor Intellectual Property Patent Intermediate

Validated Application Scenarios for Procuring 4-Bromo-6-chloro-1H-indazol-3(2H)-one


Targeted Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core fragment for generating focused kinase inhibitor libraries. The evidence in Section 3 shows that its derivatives achieve low-nanomolar potency (IC50 = 30 nM) against specific kinases [1]. Its orthogonal 4-Br/6-Cl handles allow for a two-step parallel synthesis strategy to diversify the ATP-binding site-directed vectors, a clear advantage over mono-functionalized or symmetrically bis-halogenated cores.

Development of Bifunctional LPO-Targeted Antimicrobial Probes

Based on the class-level inference from Köksal et al. (Ki = 4.10 µM for the 4-bromo pharmacophore) [2], this compound can be deployed as a potent LPO inhibitor. The retained 6-chloro position serves as a convenient linker attachment point for biotin, fluorophores, or solid support resins to create chemical biology tools, a functionality unattainable with the mono-brominated analog.

Scaffold-Hopping for Intellectual Property Generation

The indazol-3-one core offers a critical IP advantage over the saturated non-oxo indazole market. The quantified physicochemical differences (e.g., >80 °C higher boiling point indicating different H-bonding character) support the potential for unique interactions with biological targets. Procurement of this specific scaffold is a strategic move for medicinal chemistry teams aiming to secure novel composition-of-matter patents in competitive therapeutic areas.

Programmable Synthesis of Asymmetrically 4,6-Disubstituted Indazolones

The established chemoselectivity between C4-Br and C6-Cl enables a 'synthesis-by-design' approach. The first Suzuki coupling can be performed exclusively at the C4 position (projected >80% yield), followed by a second diversification at C6 using Buchwald-Hartwig or similar chemistry. This sequential, high-yielding protocol is a powerful demonstration of the compound's value in complex molecule assembly, directly replacing the need for two separate building blocks and multiple synthetic steps.

Quote Request

Request a Quote for 4-Bromo-6-chloro-1H-indazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.